3-(2-Methoxyphenyl)-1H-pyrazole
Overview
Description
Phenolic compounds like “3-(2-Methoxyphenyl)-1H-pyrazole” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds often involves refluxing with a base such as potassium hydroxide in a mixture of water and an alcohol, followed by acidification and extraction .Molecular Structure Analysis
The molecular structure of phenolic compounds is often analyzed using spectroscopic techniques such as 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Synthesis and Structural Analysis
3-(2-Methoxyphenyl)-1H-pyrazole derivatives are synthesized using various methods. For instance, Wang et al. (2013) detailed the synthesis of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, highlighting their structural characteristics through various spectroscopic techniques (Wang et al., 2013). Another study by Evecen et al. (2016) synthesized and characterized a similar compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, through IR, NMR, and X-ray diffraction methods (Evecen et al., 2016).
Tautomerism and Crystallography
The study of tautomerism in pyrazole derivatives is another important aspect. Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles in both solution and solid states, using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Nonlinear Optical Properties
The nonlinear optical properties of these derivatives are also a subject of interest. Tamer et al. (2015) reported on the nonlinear optical activity of a 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid molecule, combining experimental and theoretical approaches (Tamer et al., 2015).
Antimicrobial Activities
Pyrazole derivatives have been explored for their potential antimicrobial activities. Dangar et al. (2014) synthesized and characterized pyrazoline and amino cyanopyridine derivatives, examining their antimicrobial properties (Dangar et al., 2014).
Coordination Compounds and Binding
Bergner et al. (2008) studied the solid state structures of 3(5)-(4-methoxyphenyl)pyrazole and its coordination compounds with transition metals, focusing on their potential for forming hydrogen bound coordination polymers (Bergner et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGJCMICASHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371583 | |
Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1H-pyrazole | |
CAS RN |
59843-63-9 | |
Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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